molecular formula C12H15ClO B2724121 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone CAS No. 412013-51-5

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone

Cat. No.: B2724121
CAS No.: 412013-51-5
M. Wt: 210.7
InChI Key: IDTSHTPFUYLXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a trimethylphenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone typically involves the chloromethylation of 2,4,6-trimethylacetophenone. This reaction can be catalyzed by zinc iodide (ZnI2) in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds efficiently, yielding the desired chloromethylated product.

Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The carbonyl group in the ethanone can be reduced to form alcohols.

Common reagents used in these reactions include sodium borohydride (NaBH4) for reductions, potassium permanganate (KMnO4) for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The ethanone group can participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone can be compared with other chloromethylated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it versatile for various research and industrial applications.

Biological Activity

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone, a chloromethyl ketone derivative, has garnered interest in various fields of research due to its potential biological activities. This compound, with the chemical formula C12_{12}H15_{15}ClO, is characterized by its unique structure that includes a chloromethyl group attached to a trimethylphenyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}ClO
  • Molecular Weight : 224.70 g/mol
  • CAS Number : 412013-51-5

The compound features a chloromethyl group (-CH2_2Cl) attached to a phenyl ring that is further substituted with three methyl groups at the 2, 4, and 6 positions. This structural configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, chloromethyl ketones have been noted for their ability to inhibit bacterial growth by disrupting cellular processes. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

The biological activity of this compound extends to cytotoxic effects against cancer cell lines. In vitro studies have shown that chloromethyl ketones can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of related chloromethyl compounds on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The findings revealed that these compounds exhibited IC50_{50} values in the micromolar range, indicating significant cytotoxicity.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-715
This compoundA54920

The proposed mechanism of action for the biological activity of this compound involves:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds are known to increase oxidative stress within cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival.

Pharmacological Studies

Pharmacological investigations into the activity of chloromethyl ketones have highlighted their potential as therapeutic agents. Studies using animal models have shown promising results in reducing tumor growth when these compounds are administered.

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary assessments indicate moderate toxicity levels; however, further studies are needed to fully understand its safety in vivo.

Properties

IUPAC Name

1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTSHTPFUYLXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.